molecular formula C11H15NO2 B7473793 3-(methoxymethyl)-N,N-dimethylbenzamide

3-(methoxymethyl)-N,N-dimethylbenzamide

Cat. No. B7473793
M. Wt: 193.24 g/mol
InChI Key: URLWKHYHOBHUCL-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-N,N-dimethylbenzamide, also known as MMDA, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MMDA belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group. In

Mechanism of Action

3-(methoxymethyl)-N,N-dimethylbenzamide acts primarily as a serotonin receptor agonist, with a particular affinity for the 5-HT2A receptor subtype. This receptor subtype is known to be involved in a wide range of physiological processes, including mood regulation, perception, and cognition. By activating the 5-HT2A receptor, 3-(methoxymethyl)-N,N-dimethylbenzamide can modulate these processes and produce a range of effects, including changes in perception, mood, and cognition.
Biochemical and Physiological Effects:
3-(methoxymethyl)-N,N-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. 3-(methoxymethyl)-N,N-dimethylbenzamide has also been shown to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(methoxymethyl)-N,N-dimethylbenzamide as a tool for studying the serotonin system is its potency and selectivity for the 5-HT2A receptor subtype. This makes it a valuable tool for investigating the role of this receptor subtype in various physiological processes. However, one of the limitations of 3-(methoxymethyl)-N,N-dimethylbenzamide is its potential for producing adverse effects such as changes in heart rate and blood pressure, which may complicate its use in animal models and human subjects.

Future Directions

There are several potential future directions for research on 3-(methoxymethyl)-N,N-dimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of the serotonin system in various physiological processes, including perception, mood, and cognition. Finally, further research is needed to explore the potential adverse effects of 3-(methoxymethyl)-N,N-dimethylbenzamide and to develop strategies for minimizing these effects in animal models and human subjects.
Conclusion:
In conclusion, 3-(methoxymethyl)-N,N-dimethylbenzamide, or 3-(methoxymethyl)-N,N-dimethylbenzamide, is a potent serotonin receptor agonist that has been extensively researched for its potential applications in the field of neuroscience. 3-(methoxymethyl)-N,N-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects, including changes in perception, mood, and cognition. While 3-(methoxymethyl)-N,N-dimethylbenzamide has several advantages as a tool for studying the serotonin system, it also has limitations and potential adverse effects that must be taken into account. Future research on 3-(methoxymethyl)-N,N-dimethylbenzamide may lead to new insights into the role of the serotonin system in various physiological processes and may also lead to the development of new therapeutic agents for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 3-(methoxymethyl)-N,N-dimethylbenzamide involves the reaction of 3-(methoxymethyl)aniline with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization to obtain 3-(methoxymethyl)-N,N-dimethylbenzamide in its pure form.

Scientific Research Applications

3-(methoxymethyl)-N,N-dimethylbenzamide has been extensively researched for its potential applications in the field of neuroscience. One of the main areas of research has been its potential use as a tool for studying the serotonin system in the brain. 3-(methoxymethyl)-N,N-dimethylbenzamide is a potent serotonin receptor agonist, which means that it can activate serotonin receptors in the brain and mimic the effects of serotonin.

properties

IUPAC Name

3-(methoxymethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLWKHYHOBHUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methoxymethyl)-N,N-dimethylbenzamide

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